molecular formula C15H17NO4S2 B2653830 N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1396751-53-3

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2653830
CAS No.: 1396751-53-3
M. Wt: 339.42
InChI Key: UVRWWCKPWAJGNF-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is part of a novel class of sulfonamides known for their ability to block malaria transmission by targeting specific proteins in the malaria parasite life cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves the reaction of 4-hydroxychroman-4-ylmethyl chloride with 5-methylthiophene-2-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential to inhibit specific proteins in the malaria parasite, thereby blocking transmission.

    Medicine: Investigated for its potential therapeutic applications in treating malaria and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by targeting the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. This protein is crucial for the malaria parasite’s life cycle, particularly in the formation of male gametes. By inhibiting Pfs16, the compound effectively blocks the transmission of the parasite to mosquitoes, thereby preventing the spread of malaria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide stands out due to its specific targeting of Pfs16, making it a potent candidate for developing transmission-blocking antimalarials. Its unique structure also offers potential for further modifications to enhance its efficacy and broaden its applications .

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-11-6-7-14(21-11)22(18,19)16-10-15(17)8-9-20-13-5-3-2-4-12(13)15/h2-7,16-17H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRWWCKPWAJGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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